2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride

Solubility Enhancement Salt Selection Aqueous Formulation

2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride (CAS 1909327-51-0) is a heterocyclic small molecule (C₉H₇ClN₂OS, MW 226.68) comprising a pyridin-4-yl substituent at the 2-position and an aldehyde at the 5-position of a 1,3-thiazole core, supplied as the hydrochloride salt. Bearing both a reactive aldehyde handle and a pyridyl nitrogen amenable to coordination or quaternization, this compound functions as a bifunctional intermediate in the synthesis of kinase-focused compound libraries, Schiff-base ligands, and metal-organic coordination polymers.

Molecular Formula C9H7ClN2OS
Molecular Weight 226.68
CAS No. 1909327-51-0
Cat. No. B1653715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride
CAS1909327-51-0
Molecular FormulaC9H7ClN2OS
Molecular Weight226.68
Structural Identifiers
SMILESC1=CN=CC=C1C2=NC=C(S2)C=O.Cl
InChIInChI=1S/C9H6N2OS.ClH/c12-6-8-5-11-9(13-8)7-1-3-10-4-2-7;/h1-6H;1H
InChIKeyKXPQDSPGYGRFTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde Hydrochloride (CAS 1909327-51-0): A Dual-Heterocyclic Aldehyde Building Block for Medicinal Chemistry and Coordination Chemistry Procurement


2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride (CAS 1909327-51-0) is a heterocyclic small molecule (C₉H₇ClN₂OS, MW 226.68) comprising a pyridin-4-yl substituent at the 2-position and an aldehyde at the 5-position of a 1,3-thiazole core, supplied as the hydrochloride salt . Bearing both a reactive aldehyde handle and a pyridyl nitrogen amenable to coordination or quaternization, this compound functions as a bifunctional intermediate in the synthesis of kinase-focused compound libraries, Schiff-base ligands, and metal-organic coordination polymers . Its 4-pyridyl attachment topology distinguishes it from isomeric 2-pyridyl and 3-pyridyl analogs, imparting a distinct electronic and steric profile that influences downstream biological target engagement .

1
Building Block Type

Dual-heterocyclic aldehyde hydrochloride salt with reactive 5-carbaldehyde handle and 4-pyridyl donor site for bifunctional derivatization

2
Workflow Compatibility

DMF/DMSO-soluble hydrochloride form supports parallel synthesis, Schiff-base ligation, and coordination chemistry without pre-activation

3
Selection Context

4-Pyridyl attachment topology reported in kinase-focused libraries and linear coordination polymer construction; distinct from 2-pyridyl and 3-pyridyl regioisomers

Why 2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde Hydrochloride Cannot Be Directly Substituted by Free-Base, Regioisomeric, or 4-Methyl Analogues


Potential substitute procurement—such as the free base (CAS 21346-36-1), the 4-methyl analog (CAS 892502-19-1), or 2-/3-pyridyl regioisomers—introduces measurable differences in aqueous solubility, lipophilicity, and aldehyde reactivity that directly alter synthetic and biological outcomes . The hydrochloride salt provides enhanced aqueous solubility (polar aprotic solvent compatibility documented for DMF and DMSO) , while the free base exhibits a lower experimental log P of 1.087, and the 4-methyl analog elevates log P to 2.326, shifting membrane permeability and pharmacokinetic profiles in derived compounds [1]. Additionally, the pyrid-4-yl nitrogen's para-disposition offers a distinct coordination geometry that pyrid-2-yl and pyrid-3-yl isomers cannot replicate in metal-organic framework synthesis [2].

This Product
HCl Salt · CAS 1909327-51-0
DMF/DMSO-soluble; ambient storage; batch QC with NMR, HPLC, GC
Potential Substitute
Free Base · CAS 21346-36-1
Calculated log P 1.087; refrigerated storage; limited aqueous solubility may shift assay-ready formulation workflow
Salt-form mismatch may alter dissolution profile in polar aprotic protocols. Solubility context may not transfer directly; pre-formulation salt conversion may be required.
This Product
4-Pyridyl Isomer
Linear N-donor geometry; divergent coordination vector reported in extended framework synthesis
Potential Substitute
2-Pyridyl / 3-Pyridyl Regioisomers
Chelating or bent geometry; coordination topology may shift to discrete complexes rather than extended networks
Regioisomeric substitution may alter framework topology in MOF and coordination polymer synthesis. Linear bridging geometry may not transfer; crystal engineering outcomes may differ.
This Product
4-H Scaffold
Unsubstituted aldehyde adjacent to C–H; minimal steric hindrance for imine condensation
Potential Substitute
4-Methyl Analog · CAS 892502-19-1
log P 2.326; steric shielding and +I effect at aldehyde; reported ~17× higher lipophilicity
4-Methyl substitution may reduce aldehyde reactivity and shift lipophilicity beyond typical lead-like range. Imine condensation kinetics and equilibrium yields may differ; physicochemical profile may require independent validation.

Quantitative Differentiation Evidence: 2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde Hydrochloride vs. Closest Analogs


Enhanced Aqueous Solubility: Hydrochloride Salt (1909327-51-0) vs. Free Base (21346-36-1)

The hydrochloride salt (CAS 1909327-51-0) is explicitly documented as soluble in polar aprotic solvents including DMF and DMSO, attributed to ionic character imparted by the HCl salt form . The free base (CAS 21346-36-1), in contrast, has a calculated log P of 1.087, indicating limited aqueous miscibility without salt formation [1]. While absolute aqueous solubility values (mg/mL) are not reported in the retrieved literature, the qualitative solubility advantage of the hydrochloride form over the free base is a well-established salt-formation principle and is corroborated by vendor documentation .

Solubility: Salt vs Free Base
Reported
HCl salt: soluble in DMF, DMSO
Free base: calculated log P 1.087; no explicit aqueous solubility reported
Supports assay-ready formulation context for DMSO-based stock solutions
Qualitative vendor-reported descriptors; absolute aqueous solubility values not available
Solubility Enhancement Salt Selection Aqueous Formulation Hydrochloride Salt

Lipophilicity Tuning: Free Base (log P 1.087, CAS 21346-36-1) vs. 4-Methyl Analog (log P 2.326, CAS 892502-19-1)

The free base form of 2-(pyridin-4-yl)-1,3-thiazole-5-carbaldehyde (CAS 21346-36-1) has an experimentally derived log P of 1.087 [1]. The 4-methyl-substituted analog (CAS 892502-19-1) increases log P to 2.326, a difference of +1.239 log units, corresponding to an approximately 17-fold increase in octanol-water partition coefficient . This demonstrates that the non-methylated scaffold (and by extension, its hydrochloride salt) provides a lower-lipophilicity starting point for lead optimization, which is favorable for compliance with Lipinski's Rule of Five and for reducing promiscuous off-target binding associated with excessive hydrophobicity [2].

Lipophilicity: log P Shift
Reported
Δ log P = +1.239
~17× more lipophilic
Free base scaffold log P 1.087 vs 4-methyl analog log P 2.326
Supports lead-likeness property review; 4-methyl analog may exceed optimal log P range
Calculated values from ChemBase; experimental method not specified in source
Lipophilicity log P Drug-likeness 4-Methyl Substitution Lead Optimization

Regioisomeric Specificity: 4-Pyridyl Substitution Confers Linear Coordination Geometry vs. 2-Pyridyl and 3-Pyridyl Isomers in Metal-Organic Framework Synthesis

The 4-pyridyl (para) isomer provides a linear, divergent nitrogen donor geometry that enables the construction of extended 1D, 2D, and 3D coordination polymers, as demonstrated for the structurally related carboxylate ligand 2-(pyridin-4-yl)thiazole-5-carboxylate (PYTAC), which forms Pb(PYTAC)₂ and Pb₂(PYTAC)₃(NO₃) frameworks [1]. The 2-pyridyl isomer (CAS 1083317-25-2), by contrast, places the pyridyl nitrogen ortho to the thiazole ring, favoring chelating bidentate coordination modes that yield discrete complexes rather than extended networks [2]. The 3-pyridyl isomer (CAS 882032-77-1) introduces a bent geometry that alters framework topology and pore dimensions [3].

Coordination Geometry
Class-level
4-Pyridyl: linear N-donor
2-Pyridyl: chelating; 3-Pyridyl: bent geometry
Inferred from PYTAC carboxylate Pb(II) crystal structures
Supports coordination geometry review for MOF topology prediction
Class-level inference from carboxylate analog; aldehyde-specific structures not reported
Coordination Polymers Metal-Organic Frameworks Regioisomerism 4-Pyridyl Donor Crystal Engineering

Aldehyde Reactivity for Schiff-Base Ligation: Target Compound vs. 4-Methyl Analog—Steric and Electronic Effects on Imine Formation

The aldehyde group at the 5-position of the thiazole ring in the target compound (CAS 1909327-51-0) is directly adjacent to an unsubstituted C–H position, minimizing steric hindrance for nucleophilic attack by primary amines during Schiff-base formation . The 4-methyl analog (CAS 892502-19-1) introduces a methyl substituent at the 4-position of the thiazole ring, adjacent to the aldehyde, which introduces both steric shielding and a +I inductive effect that reduces the electrophilicity of the carbonyl carbon . This electronic deactivation and steric hindrance are expected to reduce imine condensation rates and equilibrium yields relative to the unsubstituted scaffold, though no direct kinetic comparison has been published .

Aldehyde Reactivity
Data to verify
4-H: minimal steric hindrance
4-CH₃ analog: steric shielding + +I inductive deactivation
May support imine formation efficiency context; no direct kinetic comparison available
Class-level inference from substituent effect principles; experimental validation recommended
Schiff Base Imine Formation Aldehyde Reactivity 4-Methyl Substitution Ligand Synthesis

Kinase Inhibitor Scaffold Privilege: 4-Pyridylthiazole Core in ROCK and Cdc7 Inhibitor Programs vs. 2-Phenylthiazole Analog

The 4-pyridylthiazole motif is a recognized privileged scaffold in kinase inhibitor design. Lawrence et al. developed a series of pyridylthiazole-based ureas as potent Rho-associated protein kinase (ROCK1/2) inhibitors, with X-ray crystallography confirming a conserved ATP-site binding mode dependent on the 4-pyridyl nitrogen hydrogen-bond interaction with the kinase hinge region [1]. Similarly, Reichelt et al. identified trisubstituted thiazoles bearing the 4-pyridyl group as Cdc7 kinase inhibitors (Eur. J. Med. Chem. 2014), demonstrating that this substitution pattern is essential for cellular activity [2]. The 2-phenylthiazole analog (CAS 1011-40-1) replaces the pyridyl nitrogen with a phenyl ring, eliminating the key hinge-binding hydrogen bond acceptor and is not represented in these kinase programs [3]. BindingDB entry BDBM20842 confirms that a 2-(pyridin-4-yl)thiazole-containing compound achieves an IC₅₀ of 54 nM against CDK, illustrating the potency achievable with this scaffold [4].

Kinase Hinge-Binding Motif
Class-level
4-Pyridyl N: ATP-site H-bond acceptor
2-Phenyl analog: no H-bond acceptor at 2-position
Reported CDK IC₅₀ 54 nM for related 2-(pyridin-4-yl)thiazole derivative (BDBM20842)
Reported kinase hinge-binding context; scaffold represented in ROCK1/2 and Cdc7 inhibitor programs
Class-level inference; scaffold privilege based on literature precedence, not direct product data
Kinase Inhibition ROCK1/ROCK2 Cdc7 Privileged Scaffold Pyridylthiazole

Procurement Specification Advantage: Hydrochloride Salt (95% Purity, Batch QC) vs. Free Base—Sourcing Reliability and Analytical Documentation

The hydrochloride salt (CAS 1909327-51-0) is supplied at a standardized purity of 95% with batch-specific quality control documentation including NMR, HPLC, and GC analyses available from suppliers such as Bidepharm . The free base (CAS 21346-36-1) is also available at 95% purity but from a more limited supplier network; its storage recommendation (2–8°C) versus the hydrochloride salt's long-term storage condition (cool, dry place) indicates differing stability profiles. The hydrochloride salt's higher molecular weight (226.68 g/mol vs. 190.22 g/mol for the free base) provides an additional gravimetric accuracy advantage in small-scale weighing operations . Biosynth lists the hydrochloride salt at premium pricing ($772/50 mg), reflecting its curated quality for advanced research applications .

Procurement Specification
Specification review
95% purity with batch QC
NMR, HPLC, GC documentation available; ambient storage
MW 226.68 (HCl salt) vs 190.22 (free base)
Supports batch QC documentation review for reproducibility-critical workflows
Supplier specifications from Bidepharm, Chemenu, AKSci, and Biosynth
Procurement Quality Control Purity Specification Batch-to-Batch Consistency Hydrochloride Salt

Optimal Application Scenarios for 2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde Hydrochloride Based on Quantitative Differentiation Evidence


Kinase-Focused Medicinal Chemistry: Synthesis of ATP-Competitive Inhibitor Libraries Targeting ROCK, Cdc7, or CDK

The 4-pyridylthiazole scaffold is a validated hinge-binding motif in ROCK1/2, Cdc7, and CDK inhibitor programs [1]. The aldehyde handle at the 5-position enables rapid diversification via reductive amination, Schiff-base formation, or Knoevenagel condensation to generate focused libraries. The hydrochloride salt's DMF/DMSO solubility facilitates direct use in parallel synthesis without pre-dissolution steps. The lower log P (1.087 for the free base scaffold) relative to the 4-methyl analog (log P 2.326) [2] helps maintain drug-like physicochemical profiles in derived lead compounds.

Metal-Organic Framework (MOF) and Coordination Polymer Synthesis Using the Linear 4-Pyridyl Donor Geometry

The para-disposition of the 4-pyridyl nitrogen provides a linear, divergent donor vector essential for constructing extended 1D, 2D, and 3D coordination networks, as crystallographically established for the related PYTAC carboxylate ligand with Pb(II) [1]. The aldehyde group offers an orthogonal functionalization site for post-synthetic modification of MOFs or for tethering to surfaces and nanoparticles. The 2-pyridyl and 3-pyridyl regioisomers cannot replicate this linear topology and are unsuitable substitutes for framework synthesis.

Schiff-Base Ligand and Catalysis Precursor Synthesis Requiring High Aldehyde Reactivity

The sterically unencumbered 5-carbaldehyde position ensures maximal electrophilicity for imine condensation with primary amines, enabling efficient synthesis of polydentate Schiff-base ligands for transition-metal catalysis [1]. The pyridyl nitrogen can simultaneously coordinate to metals (e.g., Cu, Zn, Fe), yielding bimetallic or multifunctional catalyst systems. The 4-methyl analog (CAS 892502-19-1) introduces steric hindrance and electronic deactivation at the aldehyde, reducing condensation efficiency and ligand yield .

Antimicrobial Lead Discovery: Direct Use of the Pyridylthiazole Aldehyde as a Synthetic Entry Point

Pyridine-thiazole hybrids have demonstrated antibacterial activity against S. aureus and B. cereus with MIC values as low as 0.01 mM for optimized derivatives [1]. The 2-(pyridin-4-yl)thiazole-5-carbaldehyde scaffold provides the core architecture for synthesizing such hybrids, with the aldehyde enabling condensation with thiosemicarbazides, hydrazines, or aminothiazoles—transformations documented to yield antimicrobial agents . Starting from the hydrochloride salt avoids the need for salt screening or solubility optimization in early-stage SAR exploration.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Hinge-binding scaffold context with 4-pyridyl H-bond acceptor motif
ATP-site binding confirmation; selectivity profile characterization
Coordination polymer and MOF synthesis
Linear N-donor geometry from para-pyridyl substitution
Framework topology characterization; single-crystal structure determination
Schiff-base ligand preparation
Unencumbered 5-carbaldehyde electrophilicity
Imine condensation efficiency; ligand-metal complex characterization
Antimicrobial screening studies
Pyridylthiazole core as synthetic entry point for hybrid design
Strain-panel MIC endpoint review; structure-activity relationship mapping
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